1-(9H-fluoren-2-ylsulfonyl)indoline

Beschreibung

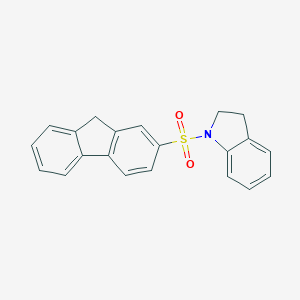

1-(9H-Fluoren-2-ylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by a fluorenylsulfonyl group attached to the indoline nitrogen. Sulfonyl groups are known to influence electronic properties, solubility, and binding affinity, making this compound a subject of interest in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel |

C21H17NO2S |

|---|---|

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

1-(9H-fluoren-2-ylsulfonyl)-2,3-dihydroindole |

InChI |

InChI=1S/C21H17NO2S/c23-25(24,22-12-11-15-5-2-4-8-21(15)22)18-9-10-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-10,14H,11-13H2 |

InChI-Schlüssel |

AXUCQMBHYLPJGA-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Kanonische SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-(Benzylsulfonyl)indoline (BSI)

- Structure : Benzylsulfonyl group at the indoline nitrogen.

- Activity : Demonstrated potent inhibition of pancreatic cancer cell migration and invasion by targeting histone deacetylase (HDAC). BSI increased E-cadherin expression, a marker of epithelial-mesenchymal transition (EMT) suppression .

- Comparison : The fluorenylsulfonyl group in 1-(9H-fluoren-2-ylsulfonyl)indoline is bulkier and more aromatic than benzylsulfonyl. This could enhance HDAC binding affinity due to increased π-π interactions but may reduce cellular permeability due to higher molecular weight.

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

- Structure : Sulfonyl substituents at the indole C5 position (e.g., compounds 2 and 3 in ).

- Activity: Exhibited cytotoxic activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines (IC₅₀ values: 0.8–1.2 μM). Small sulfonyl groups (methyl, aminosulfonyl) favored activity .

- Comparison : Unlike these C5-substituted indoles, this compound is N-substituted. Positional differences may alter target selectivity; N-sulfonyl groups are more likely to influence enzyme inhibition (e.g., HDACs), while C5-substituted derivatives may intercalate DNA.

1-(Methylsulfonyl)-5-boronate Indoline

- Structure : Methylsulfonyl and boronate ester groups at positions 1 and 5, respectively.

- Application : Used as a versatile building block in Suzuki-Miyaura cross-coupling reactions to introduce functional groups or modify molecular frameworks .

- Comparison : The fluorenylsulfonyl group in this compound could serve a similar role in coupling reactions, with the fluorene moiety providing steric bulk to direct regioselectivity.

Physicochemical Properties

Indolin-2-one (Oxindole)

- Structure : Ketone at the C2 position of indoline.

- Properties :

Metabolic Stability and Reactivity

- Indoline to Indole Conversion : DNT dioxygenase oxidizes indoline to indole, which is further metabolized to indigo in some systems .

- Implications : The fluorenylsulfonyl group may sterically hinder enzymatic oxidation of the indoline ring, improving metabolic stability compared to unsubstituted indolines.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.